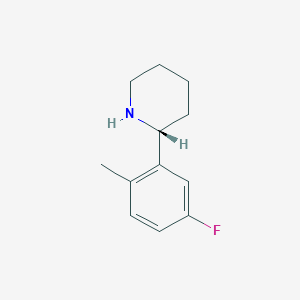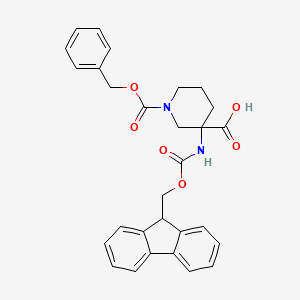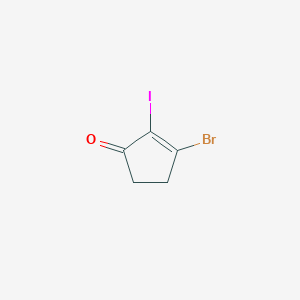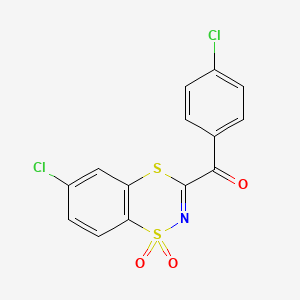
(6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzodithiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and sulfur-containing reagents. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Chlorinated aromatic compounds react with sulfur-containing nucleophiles under basic conditions.
Cyclization Reactions: Formation of the benzodithiazine ring system through intramolecular cyclization.
Oxidation Reactions: Introduction of the dioxido groups through oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxido groups to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone is studied for its unique chemical properties and reactivity. It serves as a model compound for understanding the behavior of benzodithiazine derivatives.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may act as lead compounds for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Wirkmechanismus
The mechanism of action of (6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-bromophenyl)methanone
- (6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-methylphenyl)methanone
- (6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-nitrophenyl)methanone
Uniqueness
(6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone is unique due to its specific substitution pattern and the presence of both chloro and dioxido groups
Eigenschaften
Molekularformel |
C14H7Cl2NO3S2 |
|---|---|
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
(6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H7Cl2NO3S2/c15-9-3-1-8(2-4-9)13(18)14-17-22(19,20)12-6-5-10(16)7-11(12)21-14/h1-7H |
InChI-Schlüssel |
UIOWAMBHSUSHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=NS(=O)(=O)C3=C(S2)C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



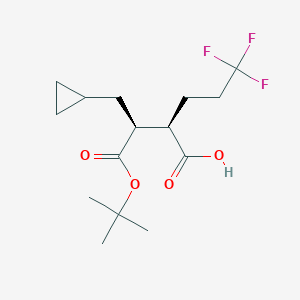
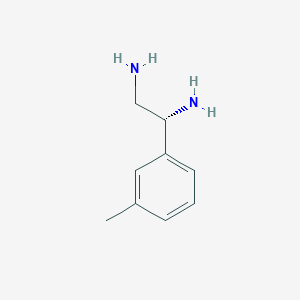
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
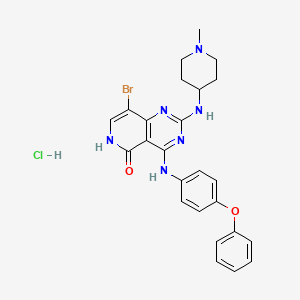

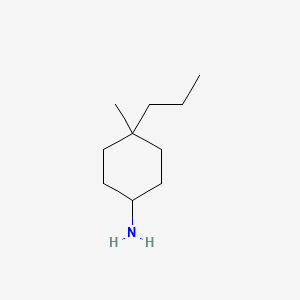

![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)

